N-benzyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-benzyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex molecule featuring a fused tricyclic core (8.4.0.0^{3,8} ring system) with multiple heteroatoms. Key structural elements include:
- Morpholinylethyl substituent: A polar, nitrogen-containing group that may improve solubility and influence receptor interactions.
- Triazatricyclo framework: A rigid scaffold likely contributing to selective binding via spatial complementarity.
- Imino and oxo groups: Electron-deficient regions that could participate in hydrogen bonding or π-π stacking.
Properties
Molecular Formula |
C26H28N6O3 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-benzyl-6-imino-13-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H28N6O3/c1-18-7-8-22-29-24-21(26(34)32(22)17-18)15-20(25(33)28-16-19-5-3-2-4-6-19)23(27)31(24)10-9-30-11-13-35-14-12-30/h2-8,15,17,27H,9-14,16H2,1H3,(H,28,33) |
InChI Key |
WKACPZVBSVYGLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NCC5=CC=CC=C5)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium carbonate or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or morpholinyl groups using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, tetrahydrofuran) .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-benzyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of N-benzyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural similarity analysis (as per ) is critical for predicting bioactivity. Below is a comparative analysis with structurally related compounds:
Structural and Functional Insights
Impact of Tricyclic Framework
The fused 8.4.0.0^{3,8} tricyclic system in the target compound introduces conformational rigidity, which may enhance binding specificity compared to spiro or monocyclic analogs (e.g., spiro[4.5]decane derivatives in ) . This rigidity could reduce off-target effects in kinase inhibition.
Role of Morpholinylethyl Substituent
The morpholinylethyl group balances hydrophilicity and passive diffusion, a feature shared with FDA-approved drugs like vemurafenib.
Benzyl Carboxamide vs. Benzothiazol Moieties
Benzothiazol groups (as in ) are known for intercalation with DNA, suggesting anticancer activity. In contrast, the benzyl carboxamide in the target compound may favor protein-binding interactions, aligning with kinase or GPCR targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
